(R)-(+)-Pantoprazole

Description

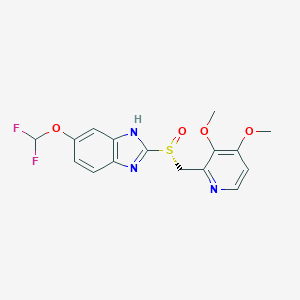

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPSEEYGBUAQFF-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142706-18-1 | |

| Record name | Pantoprazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142706181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PANTOPRAZOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UUN42B3QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (R)-(+)-Pantoprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-(+)-Pantoprazole, the dextrorotatory enantiomer of the proton pump inhibitor pantoprazole. It details both the racemic and asymmetric synthesis routes, with a focus on a modified Sharpless asymmetric epoxidation protocol for the enantioselective preparation of the (R)-enantiomer. Furthermore, this guide outlines extensive characterization methodologies, including chromatographic and spectroscopic techniques, to ensure the identity, purity, and enantiomeric excess of the final compound. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of chiral active pharmaceutical ingredients.

Introduction

Pantoprazole is a widely used proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] It is a chiral molecule, existing as a racemic mixture of two enantiomers, this compound and (S)-(-)-Pantoprazole. While the racemic mixture is clinically effective, studies have indicated that the individual enantiomers may exhibit different pharmacokinetic and pharmacodynamic profiles. This has led to increased interest in the synthesis and characterization of the pure enantiomers. This guide focuses specifically on the (R)-(+)-enantiomer of pantoprazole.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary strategies: the resolution of racemic pantoprazole or by asymmetric synthesis, which directly yields the desired enantiomer.

Racemic Synthesis of Pantoprazole

The foundational step for obtaining this compound via resolution is the synthesis of the racemic mixture. This is typically a two-step process involving the formation of a sulfide intermediate followed by oxidation.

Step 1: Synthesis of Pantoprazole Sulfide

The synthesis of the pantoprazole sulfide intermediate involves the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[1][2][4]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g) in deionized water (1000 mL) containing sodium hydroxide (37 g). Stir the mixture at 25–30 °C until all solids have dissolved.[1]

-

In a separate vessel, prepare a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g) in water (200 mL).[1]

-

Slowly add the solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the main reaction vessel over a period of 2-3 hours, maintaining the temperature at 25-30 °C.[1]

-

Continue stirring the reaction mixture for 5-6 hours. Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).[1]

-

Upon completion, cool the mixture to 15-20 °C.

-

Filter the precipitated solid, which is the pantoprazole sulfide, and wash the filter cake with water.[1]

Step 2: Oxidation of Pantoprazole Sulfide to Racemic Pantoprazole

The pantoprazole sulfide is then oxidized to the corresponding sulfoxide, yielding racemic pantoprazole.[1][3]

Experimental Protocol:

-

Suspend the wet cake of pantoprazole sulfide in deionized water.

-

Prepare a solution of sodium hydroxide in water and add it to the suspension.

-

Cool the mixture to 0–5 °C.

-

Slowly add a solution of sodium hypochlorite over 2–3 hours, maintaining the temperature between 0–5 °C.[1]

-

Stir the reaction for an additional 1-2 hours at 0-5 °C. Monitor the reaction by HPLC to confirm the conversion of the sulfide.

-

Quench any excess sodium hypochlorite by adding a 5% sodium metabisulfite solution.

-

Adjust the pH of the reaction mixture to 7.5–8.0 using 2M HCl.

-

Extract the racemic pantoprazole free base with dichloromethane (DCM).

-

Combine the organic layers and concentrate under vacuum to obtain the crude racemic pantoprazole.

Asymmetric Synthesis of this compound

The direct synthesis of this compound with high enantioselectivity can be achieved through the asymmetric oxidation of the pantoprazole sulfide intermediate. A modified Sharpless asymmetric epoxidation protocol using a chiral titanium complex is an effective method.

Experimental Protocol: Asymmetric Oxidation of Pantoprazole Sulfide

-

In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane.

-

Add (R,R)-diethyl tartrate (2.0 mmol).

-

Cool the solution to -20 °C.

-

Slowly add titanium (IV) isopropoxide (1.0 mmol) dropwise and stir for 5 minutes.

-

Add deionized water (1.0 mmol) and stir the mixture at -20 °C for 30-45 minutes to allow for the formation of the active chiral catalyst complex. The solution should appear as a clear, pale yellow.

-

To the pre-formed catalyst solution at -20 °C, add pantoprazole sulfide (1.0 mmol).

-

Slowly add cumyl hydroperoxide (1.2 mmol) dropwise over 10 minutes, ensuring the temperature remains below -18 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 2-6 hours.

-

Upon completion, quench the reaction by adding a few drops of water.

-

Allow the mixture to warm to room temperature and stir for 1 hour. A white precipitate may form.

-

Filter the mixture through a pad of celite to remove titanium species.

-

Wash the filtrate with a saturated aqueous solution of Na₂SO₃, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Chiral Resolution of Racemic Pantoprazole

An alternative to asymmetric synthesis is the separation of the enantiomers from the racemic mixture using chiral chromatography.

Experimental Protocol: Chiral HPLC Resolution

-

Prepare a solution of racemic pantoprazole in the mobile phase.

-

Utilize a chiral stationary phase, such as a Chiralpak IE column.

-

Employ a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing a chiral selector (e.g., sulfobutylether-β-cyclodextrin).[5]

-

Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector, typically at 290 nm.[5]

-

Collect the fraction corresponding to the this compound peak.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Data Presentation

Table 1: Chromatographic Conditions for Enantiomeric Purity Determination

| Parameter | HPLC Method 1 | LC-MS/MS Method |

| Column | Spherigel C18 (150 mm x 4.6 mm, 5 µm)[5] | Chiralpak IE[6][7] |

| Mobile Phase | Acetonitrile and 10 mM phosphate buffer (pH 2.5) containing 10 mM SBE-β-CD (15:85 v/v)[5] | 10 mM ammonium acetate in methanol:acetonitrile (1:1, v/v) and 20 mM ammonium acetate in water[8] |

| Flow Rate | 0.9 mL/min[5] | 500 µL/min[8] |

| Detection | UV at 290 nm[5] | MS/MS (MRM mode)[6][7] |

| Temperature | 20 °C[5] | Not specified |

| Injection Volume | 5 µL[5] | Not specified |

Table 2: Spectroscopic Data for Pantoprazole

| Technique | Data |

| ¹H NMR (Predicted) | Chemical shifts (ppm) are expected in the aromatic and methoxy regions. |

| ¹³C NMR | Chemical shifts for aromatic, methoxy, and other carbons are expected. |

| High-Resolution Mass Spectrometry (HRMS) | m/z for [M+H]⁺ expected around 384.0840.[9][10] |

| Specific Optical Rotation [α]D | A positive value is expected for the (R)-enantiomer. |

Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

Protocol for Enantiomeric Excess (e.e.) Determination:

-

Prepare a standard solution of this compound and a solution of the synthesized sample in the mobile phase.

-

Set up the HPLC system according to the conditions outlined in Table 1 (HPLC Method 1).

-

Inject the standard and sample solutions.

-

Identify the peaks for the (R) and (S) enantiomers based on their retention times.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Protocol for Quantification and Confirmation:

-

Prepare plasma samples containing this compound by protein precipitation with methanol.[9][10]

-

Set up the LC-MS/MS system according to the conditions in Table 1 (LC-MS/MS Method).

-

Use multiple reaction monitoring (MRM) to detect the transition of the precursor ion to a specific product ion (e.g., m/z 384.1 → 200.0).[9][10]

-

This method provides high sensitivity and selectivity for quantification in biological matrices.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for Structural Elucidation:

-

Dissolve a sample of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show signals for the aromatic protons on the benzimidazole and pyridine rings, the methylene protons, the methoxy protons, and the proton of the difluoromethoxy group.

-

The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule.

3.2.4. Mass Spectrometry (MS)

Protocol for Molecular Weight and Fragmentation Analysis:

-

Introduce a sample of this compound into a high-resolution mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The exact mass of the protonated molecule [M+H]⁺ should be determined and compared to the theoretical mass.

-

Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which can further confirm the structure of the molecule.

3.2.5. Optical Rotation

Protocol for Determining Specific Rotation:

-

Prepare a solution of the synthesized this compound of a known concentration in a specified solvent (e.g., methanol).

-

Use a polarimeter to measure the observed optical rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action

Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.

Experimental Workflow: Asymmetric Synthesis and Characterization

Caption: Workflow for the asymmetric synthesis and characterization of this compound.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and characterization of this compound. Both racemic synthesis followed by chiral resolution and a direct asymmetric synthesis approach have been outlined, offering flexibility for researchers based on available resources and desired outcomes. The comprehensive characterization protocols, including chromatographic and spectroscopic methods, are crucial for ensuring the quality and purity of the final compound. The provided workflows and data tables serve as a practical resource for the successful synthesis and analysis of this important chiral pharmaceutical agent.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of the enantiomeric impurity in S-(-)pantoprazole using high performance liquid chromatography with sulfobutylether-beta-cyclodextrin as chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection. | Semantic Scholar [semanticscholar.org]

- 7. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Chiral LC-MS/MS Method Using Overlapping Injection Mode for the Determination of Pantoprazole Enantiomers in Human Plasma with Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of (R)-(+)-Pantoprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of (R)-(+)-Pantoprazole, the dextrorotatory enantiomer of pantoprazole. This document collates key data, details experimental methodologies, and visualizes complex biological pathways to serve as a critical resource for professionals in the field of pharmacology and drug development.

Introduction to this compound

Pantoprazole, a proton pump inhibitor (PPI), is a chiral molecule administered clinically as a racemic mixture of its two enantiomers: this compound and (S)-(-)-pantoprazole.[1] These enantiomers exhibit stereoselective pharmacokinetics, primarily due to differential metabolism by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19.[1][2][3] Understanding the specific properties of the (R)-(+)-enantiomer is crucial for optimizing therapeutic strategies and for the development of enantiopure drug products.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is significantly influenced by the genetic polymorphism of the CYP2C19 enzyme, which leads to different metabolic phenotypes: extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).[1][4]

Absorption and Distribution

Following oral administration of the enteric-coated formulation, pantoprazole is rapidly absorbed.[5][6] The absolute bioavailability of racemic pantoprazole is approximately 77%.[5][7] Pantoprazole is highly bound (about 98%) to serum proteins, primarily albumin.[7][8]

Metabolism

Pantoprazole is extensively metabolized in the liver. The primary metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[9] Another metabolic pathway is oxidation to pantoprazole sulfone, mediated by CYP3A4.[9]

The metabolism of pantoprazole is stereoselective. The (+)-enantiomer is more dependent on CYP2C19 activity for its metabolism compared to the (-)-enantiomer.[2] In individuals who are poor metabolizers of S-mephenytoin (a marker for CYP2C19 activity), the metabolism of (+)-pantoprazole is impaired to a greater extent than that of (-)-pantoprazole.[1][3] This leads to significant differences in the pharmacokinetic parameters between the two enantiomers in this population group.[1] In extensive metabolizers, the differences in plasma concentrations between the two enantiomers are negligible.[10]

Elimination

Metabolites of pantoprazole are primarily excreted in the urine (approximately 71%) with the remainder eliminated in the feces.[7] The elimination half-life of racemic pantoprazole is approximately 1.0 hour.[7] However, the pharmacodynamic effect is much longer due to the irreversible inhibition of the proton pump.[6][7]

Chiral Inversion

Studies in rats have shown significant chiral inversion of (+)-pantoprazole to (-)-pantoprazole after both intravenous and oral administration.[11] The area under the curve (AUC) of (-)-PAN after intravenous and oral dosing of (+)-PAN was 36.3% and 28.1%, respectively, of the total pantoprazole AUC.[11] In contrast, no significant conversion of (-)-pantoprazole to (+)-pantoprazole was observed.[11]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and (S)-(-)-Pantoprazole in different CYP2C19 metabolizer phenotypes.

Table 1: Pharmacokinetic Parameters of Pantoprazole Enantiomers in Extensive vs. Poor Metabolizers of S-mephenytoin (40 mg oral dose of racemic pantoprazole) [1][3]

| Parameter | Enantiomer | Extensive Metabolizers (n=7) | Poor Metabolizers (n=7) |

| Cmax (μg/mL) | (+)-Pantoprazole | 1.34 ± 0.42 | 3.09 ± 0.61 |

| (-)-Pantoprazole | 1.43 ± 0.44 | 2.36 ± 0.44 | |

| AUC (μg·h/mL) | (+)-Pantoprazole | 2.37 ± 0.88 | 20.1 ± 6.2 |

| (-)-Pantoprazole | 2.90 ± 1.05 | 5.60 ± 1.54 | |

| t1/2 (h) | (+)-Pantoprazole | 1.01 ± 0.28 | 7.57 ± 2.65 |

| (-)-Pantoprazole | 1.12 ± 0.31 | 2.13 ± 0.58 | |

| CL/F (L/h) | (+)-Pantoprazole | 19.3 ± 7.2 | 2.2 ± 0.7 |

| (-)-Pantoprazole | 15.6 ± 5.6 | 7.9 ± 2.2 |

Table 2: Ratios of Pharmacokinetic Parameters ((+)/(-)) of Pantoprazole Enantiomers [1][3]

| Parameter Ratio | Extensive Metabolizers | Poor Metabolizers |

| Cmax | 0.94 | 1.31 |

| AUC | 0.82 | 3.59 |

| t1/2 | 0.90 | 3.55 |

Table 3: Pharmacokinetic Parameters of [13C]-Pantoprazole Enantiomers Based on CYP2C19 Genotype

| CYP2C19 Genotype | Enantiomer | AUC (0-∞) (ng·h/mL) |

| EM (*1/1 or 17, n=10) | (+)-[13C]-Pantoprazole | 1,234 ± 567 |

| (-)-[13C]-Pantoprazole | 1,845 ± 789 | |

| IM (*1/2 or 3, n=10) | (+)-[13C]-Pantoprazole | 2,234 ± 1,112 |

| (-)-[13C]-Pantoprazole | 2,901 ± 1,345 | |

| **PM (2/2, n=4) | (+)-[13C]-Pantoprazole | 12,456 ± 4,321 |

| (-)-[13C]-Pantoprazole | 3,654 ± 1,234 |

Pharmacodynamics of this compound

Mechanism of Action

Pantoprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active form, a sulfenamide derivative.[12][13] This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (proton pump), irreversibly inhibiting its function.[14][15] This action blocks the final step in gastric acid secretion, leading to a profound and prolonged reduction in stomach acidity.[15]

Signaling Pathway for Gastric Acid Secretion and PPI Inhibition

The following diagram illustrates the signaling pathways involved in gastric acid secretion and the mechanism of action of proton pump inhibitors.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A representative experimental protocol for evaluating the enantioselective pharmacokinetics of pantoprazole in rats is outlined below, based on methodologies described in the literature.[16][17]

References

- 1. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective Pharmacokinetics of Stable Isotope (+/−)-[13C]-Pantoprazole: Implications for a Rapid Screening Phenotype Test of CYP2C19 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CYP2C19 polymorphism affects single-dose pharmacokinetics of oral pantoprazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Pantoprazole - Page 3 [medscape.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin—A Chromatographic, Spectroscopic, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Stereoselective disposition of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective chiral inversion of pantoprazole enantiomers after separate doses to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 14. droracle.ai [droracle.ai]

- 15. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 16. scispace.com [scispace.com]

- 17. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-Pantoprazole chemical structure and properties

An In-depth Technical Guide on (R)-(+)-Pantoprazole

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is the R-enantiomer of the proton pump inhibitor pantoprazole. The sulfoxide group in the pantoprazole molecule is a chiral center, leading to two stereoisomers.

| Identifier | Value | Reference |

| IUPAC Name | 6-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | PubChem CID: 11181988 |

| SMILES | COC1=C(C(=NC=C1)C--INVALID-LINK--C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | PubChem CID: 11181988 |

| InChI Key | IQPSEEYGBUAQFF-AREMUKBSSA-N | PubChem CID: 11181988 |

Physicochemical Properties

The following table summarizes key physicochemical properties of pantoprazole. Data for the specific (R)-(+)-enantiomer are provided where available; otherwise, data for the racemic mixture are presented as a close approximation.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅F₂N₃O₄S | PubChem CID: 4679 |

| Molecular Weight | 383.37 g/mol | PubChem CID: 4679 |

| Melting Point | 139-140 °C (with decomposition) (for racemic mixture) | [1][2] |

| pKa | pKa1: 3.92 (pyridine); pKa2: 8.19 (benzimidazole) (for racemic mixture) | [2] |

| Solubility | Pantoprazole Sodium Sesquihydrate: Freely soluble in water, very slightly soluble in phosphate buffer (pH 7.4), and practically insoluble in n-hexane. | [2][3] |

| Appearance | White to off-white solid (for racemic mixture) | [2] |

Mechanism of Action: Proton Pump Inhibition

This compound is a prodrug that reduces gastric acid secretion by irreversibly inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) enzyme system, also known as the proton pump.[3] The drug accumulates in the acidic canaliculi of gastric parietal cells, where it is converted to its active form, a cyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, inactivating the pump and thereby inhibiting the final step of gastric acid production.[4]

Experimental Protocols

General Synthesis of Racemic Pantoprazole

The synthesis of pantoprazole generally involves a two-step process: the formation of a thioether intermediate followed by its oxidation to the sulfoxide.[5]

Step 1: Synthesis of the Thioether Intermediate

-

Condensation Reaction: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is condensed with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.

-

Reaction Conditions: The reaction is typically carried out in the presence of an inorganic base (e.g., sodium hydroxide) in a suitable solvent.

-

Product: This reaction yields the thioether intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.

Step 2: Oxidation to Pantoprazole

-

Oxidation: The thioether intermediate is oxidized to form the sulfoxide, pantoprazole.

-

Oxidizing Agent: Various oxidizing agents can be used, such as sodium hypochlorite, hydrogen peroxide with a metal oxide catalyst, or peracids.[5] The choice of oxidizing agent and reaction conditions is critical to avoid over-oxidation to the corresponding sulfone impurity.

-

Purification: The resulting racemic pantoprazole is then purified using standard techniques such as crystallization.

Asymmetric synthesis to directly obtain this compound typically involves the use of a chiral catalyst or a chiral oxidizing agent during the oxidation step to stereoselectively form the R-enantiomer.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of pantoprazole can be resolved using chiral HPLC. The following is a representative methodology.

Objective: To separate and quantify this compound and (S)-(-)-Pantoprazole from a sample matrix.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: Chiralcel OJ-R (150 mm x 4.6 mm i.d., 5-µm particle size).[6] Alternative columns include Chirobiotic TAG or Chiralpak IE.[7][8]

-

Mobile Phase: A mixture of acetonitrile and 50 mM sodium perchlorate.[6] A gradient can be employed for optimal separation.

-

Flow Rate: 0.5 mL/min.[6]

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at 290 nm.[6]

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Standard Solutions: Prepare stock solutions of racemic pantoprazole and the individual enantiomers (if available) in a suitable solvent (e.g., mobile phase). Prepare a series of dilutions to create a calibration curve.

-

Biological Samples (e.g., Serum): For pharmacokinetic studies, serum samples (e.g., 150 µL) can be mixed with an internal standard (e.g., phenacetin).[6] A direct injection onto the HPLC system may be possible with a column-switching device for sample cleanup.[6] Alternatively, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant can be performed.

Analysis:

-

Inject the prepared samples and standards into the HPLC system.

-

Record the chromatograms. The two enantiomers should appear as distinct peaks.

-

Identify the peaks corresponding to this compound and (S)-(-)-Pantoprazole based on the retention times of the individual enantiomer standards or by using techniques like HPLC-CD spectroscopy.[7]

-

Quantify the amount of each enantiomer by comparing the peak areas to the calibration curve.

Pharmacokinetic Properties

The pharmacokinetics of pantoprazole are stereoselective, primarily due to differences in metabolism by the cytochrome P450 system, particularly CYP2C19.[9]

| Parameter | This compound | (S)-(-)-Pantoprazole | Reference |

| Metabolism | Metabolized by CYP2C19 and CYP3A4. Metabolism is impaired to a greater extent in CYP2C19 poor metabolizers compared to the (S)-enantiomer. | Metabolized by CYP2C19 and CYP3A4. Generally cleared faster than the (R)-enantiomer in extensive metabolizers. | [9][10] |

| Elimination Half-life (t½) in Poor Metabolizers | ~3.55-fold longer than (S)-enantiomer | Shorter than (R)-enantiomer | [9] |

| Area Under the Curve (AUC) in Poor Metabolizers | ~3.59-fold greater than (S)-enantiomer | Lower than (R)-enantiomer | [9] |

| Protein Binding | Mean unbound fraction is slightly greater than the (S)-enantiomer. | Slightly lower unbound fraction compared to the (R)-enantiomer. | [11] |

Note: In extensive metabolizers of CYP2C19, the pharmacokinetic differences between the two enantiomers are less pronounced.[9] In rats, significant chiral inversion from the (+)-enantiomer to the (-)-enantiomer has been observed.[12]

References

- 1. Pantoprazole [chembk.com]

- 2. Pantoprazole [drugfuture.com]

- 3. saudijournals.com [saudijournals.com]

- 4. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor in extensive and poor metabolizers of pantoprazole--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective chiral inversion of pantoprazole enantiomers after separate doses to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-(+)-Pantoprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the enantioselective synthesis of (R)-(+)-Pantoprazole, a chirally pure proton pump inhibitor. This document provides a comprehensive overview of the synthetic pathway, focusing on the critical asymmetric sulfoxidation step. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the replication and optimization of this synthesis.

Introduction

Pantoprazole is a substituted benzimidazole that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion. It contains a chiral sulfur atom and therefore exists as two enantiomers, this compound and (S)-(-)-Pantoprazole. While the racemic mixture is clinically effective, the use of a single enantiomer can offer therapeutic advantages. This guide focuses on the chemical synthesis of the (R)-(+)-enantiomer, a process of significant interest in pharmaceutical development.

The general synthetic strategy for pantoprazole involves two key stages: the synthesis of the thioether precursor followed by its oxidation to the sulfoxide. The enantioselectivity of the final product is determined in the oxidation step, which can be performed asymmetrically to favor the formation of the desired (R)-enantiomer.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process starting from commercially available precursors. The first step is a condensation reaction to form the prochiral thioether, followed by a highly selective asymmetric oxidation to introduce the chiral sulfoxide center.

Experimental Protocols

Step 1: Synthesis of 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Precursor)

This procedure outlines the formation of the key thioether intermediate through the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine.

Materials:

-

5-(difluoromethoxy)-2-mercapto-1H-benzimidazole

-

2-chloromethyl-3,4-dimethoxypyridine

-

Isopropanol

-

Sodium hydroxide

-

Purified water

Procedure:

-

To a suitable reactor, add 920 mL of isopropanol, 92.1 g of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, and 95.8 g of 2-chloromethyl-3,4-dimethoxypyridine.[1]

-

Prepare a sodium hydroxide solution by dissolving 20.5 g of sodium hydroxide in 920 mL of pure water.[1]

-

Slowly add the sodium hydroxide solution dropwise to the reactor containing the mixture from step 1.

-

Stir the resulting reaction mixture for 2 hours at room temperature.[1]

-

Upon completion of the reaction, add 920 mL of pure water to the mixture and continue stirring for an additional hour.[1]

-

Collect the resulting solid product by filtration and dry it under vacuum to yield the target thioether compound.[1]

Quantitative Data for Thioether Synthesis:

| Parameter | Value | Reference |

| Yield | 87.8% | [1] |

| Melting Point | 94 °C | [1] |

Step 2: Enantioselective Oxidation to this compound

This protocol describes the asymmetric oxidation of the thioether precursor to this compound using a modified Kagan-Modena catalyst system.

Materials:

-

5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole

-

Toluene

-

Titanium(IV) isopropoxide (Ti(OiPr)4)

-

(+)-Diethyl L-tartrate ((+)-DET)

-

Cumene hydroperoxide (CHP)

-

N,N-Diisopropylethylamine

Procedure:

-

In a reaction vessel, dissolve the thioether precursor in toluene.

-

Add (+)-Diethyl L-tartrate and titanium(IV) isopropoxide to the solution.

-

Heat the mixture to 60-80 °C and stir for 20 minutes to 1 hour to form the chiral catalyst complex.

-

Maintain the solution at 80 °C and continue stirring for an additional 0.5 to 2 hours.

-

Add N,N-diisopropylethylamine, stir, and then cool the mixture to a temperature between -10 °C and 0 °C.

-

Slowly add cumene hydroperoxide dropwise to the cooled solution.

-

After the addition is complete, maintain the temperature and continue stirring for up to 16 hours.

-

Upon reaction completion, perform a suitable workup involving extraction and purification to isolate the this compound.

Quantitative Data for Asymmetric Oxidation:

| Parameter | Expected Value | Reference (for similar compound) |

| Enantiomeric Excess (e.e.) | >90% | [2] |

| Yield | High | - |

| Specific Rotation [α]D | Positive value | - |

Key Process Visualizations

Thioether Formation Workflow

The following diagram illustrates the workflow for the synthesis of the thioether precursor.

Asymmetric Oxidation Logical Pathway

This diagram outlines the logical steps and key components involved in the enantioselective oxidation of the thioether to this compound.

Conclusion

The enantioselective synthesis of this compound is a critical process in the manufacturing of this important pharmaceutical agent. The key to achieving high enantiopurity lies in the careful execution of the asymmetric sulfoxidation step. The use of a chiral titanium complex, such as the one generated in situ from titanium(IV) isopropoxide and (+)-diethyl L-tartrate, provides a reliable method for directing the stereochemistry of the oxidation. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and synthesis. Further optimization of reaction conditions may be necessary to achieve the desired yield and enantiomeric excess on an industrial scale.

References

The Genesis of a Singular Solution: An In-depth Technical Guide to the Discovery and Development of (R)-(+)-Pantoprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the scientific journey behind the development of (R)-(+)-pantoprazole, the dextrorotatory enantiomer of the widely used proton pump inhibitor (PPI), pantoprazole. From the initial discovery of the racemic compound to the nuanced understanding of its stereoselective metabolism, this document provides a comprehensive overview of the rationale, experimental validation, and clinical significance of developing the single enantiomer.

From Racemate to Refinement: The Discovery of Pantoprazole and the Rationale for Enantiomeric Separation

Pantoprazole was first synthesized in 1985 by scientists at Byk Gulden, a German pharmaceutical company.[1][2] The drug discovery program, initiated in 1980, aimed to develop a potent inhibitor of the gastric H+/K+-ATPase, the final step in the pathway of acid secretion in the stomach.[1][2] Pantoprazole emerged as a promising candidate and was subsequently developed as a sodium salt, pantoprazole sodium sesquihydrate, due to its enhanced solubility and stability.[2] It received its first market approval in Germany in 1994.[1][2]

Pantoprazole, like other early proton pump inhibitors, was developed and marketed as a racemic mixture, containing equal amounts of the (R)-(+)- and (S)-(-)-enantiomers. However, subsequent research revealed that the two enantiomers exhibit stereoselective pharmacokinetics, primarily due to their differential metabolism by the cytochrome P450 enzyme system in the liver.[3]

The primary enzyme responsible for the metabolism of pantoprazole is CYP2C19.[2][4][5] Crucially, studies demonstrated that the metabolism of the (R)-(+)-enantiomer is more dependent on the activity of CYP2C19 than the (S)-(-)-enantiomer.[1][6] This enzymatic preference leads to significant inter-individual variability in the plasma concentrations of the enantiomers, particularly between individuals with different CYP2C19 genotypes (e.g., extensive metabolizers vs. poor metabolizers).[3] This variability can result in inconsistent therapeutic responses and a subset of patients who may not achieve optimal acid suppression with the standard racemic formulation. This pharmacokinetic unpredictability provided a strong rationale for the development of a single enantiomer, with the goal of offering a more consistent and potentially more effective treatment option.[7]

Unraveling the Metabolic Pathway: A Stereoselective Journey

The metabolism of pantoprazole is a key determinant of its pharmacokinetic profile. The primary metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[4][5] An alternative pathway is oxidation by CYP3A4 to form pantoprazole sulfone.[4]

The stereoselectivity of CYP2C19 results in a more rapid clearance of the (R)-(+)-enantiomer in individuals with normal or rapid enzyme activity. In contrast, poor metabolizers exhibit a significantly reduced ability to clear the (R)-(+)-enantiomer, leading to higher plasma concentrations and prolonged exposure.[3][6]

Signaling Pathway of Pantoprazole Metabolism

Caption: Metabolic pathways of pantoprazole enantiomers.

Experimental Protocols: Isolating and Characterizing the Enantiomers

The development of this compound necessitated robust analytical methods to separate and quantify the individual enantiomers in biological matrices.

Chiral Separation Methodology

High-Performance Liquid Chromatography (HPLC) has been a primary technique for the enantioseparation of pantoprazole.

-

Objective: To resolve and quantify the (R)-(+)- and (S)-(-)-enantiomers of pantoprazole.

-

Stationary Phase: Chiral stationary phases, such as those based on cellulose derivatives (e.g., Chiralpak IE), are employed to create a chiral environment that allows for differential interaction with the enantiomers.

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate solution with formic or acetic acid). The specific composition is optimized to achieve baseline separation.

-

Detection: Detection is commonly performed using mass spectrometry (LC-MS/MS), which provides high sensitivity and selectivity. Multiple reaction monitoring (MRM) is used to quantify the precursor-to-product ion transitions for each enantiomer and an internal standard.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove solid debris. The supernatant is then injected into the LC-MS/MS system.

Pharmacokinetic Studies in Animal Models

Preclinical pharmacokinetic studies in animal models, such as rats, were crucial for understanding the in vivo disposition of the individual enantiomers.

-

Objective: To determine the pharmacokinetic parameters (e.g., AUC, Cmax, t1/2, clearance) of (R)-(+)- and (S)-(-)-pantoprazole following oral or intravenous administration.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Dosing: Racemic pantoprazole or the individual enantiomers are administered at a specific dose (e.g., 20 mg/kg orally).

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing via cannulation of a major blood vessel.

-

Sample Analysis: Plasma is separated from the blood samples, and the concentrations of the pantoprazole enantiomers are determined using a validated chiral HPLC or LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies comparing the enantiomers of pantoprazole.

Table 1: Pharmacokinetic Parameters of Pantoprazole Enantiomers in Rats Following Oral Administration of Racemic Pantoprazole (20 mg/kg)

| Parameter | (S)-(-)-Pantoprazole | This compound | Significance |

| AUC (Area Under the Curve) | Higher | Lower (1.5-fold lower than S-enantiomer) | p < 0.05 |

| t1/2 (Half-life) | Longer | Shorter | p < 0.01 |

| MRT (Mean Residence Time) | Longer | Shorter | p < 0.01 |

| ke (Elimination Rate Constant) | Lower | Higher | p < 0.05 |

Data synthesized from a study on the enantioselective pharmacokinetics in rats.[8]

Table 2: Intrinsic Clearance (CLint) of Pantoprazole Enantiomers in Rat Liver Microsomes

| Metabolic Pathway | (S)-(-)-Pantoprazole (mL/min/mg protein) | This compound (mL/min/mg protein) |

| 5'-O-demethylation | Lower (4-fold lower than R-enantiomer) | Higher |

| Sulfone formation | Higher | Lower |

| 6-hydroxylation | Higher | Lower |

| Total CLint | 3.06 | 4.82 |

Data from an in vitro metabolism study in rat liver microsomes.[8]

Table 3: Clinical Efficacy of S-Pantoprazole (20 mg) vs. Racemic Pantoprazole (40 mg) in GERD Patients

| Symptom Improvement | S-Pantoprazole (20 mg) | Racemic Pantoprazole (40 mg) | Significance |

| Heartburn (Day 28) | Higher proportion of patients with improvement | Lower proportion of patients with improvement | p = 0.01 |

| Acid Regurgitation (Day 14 & 28) | Higher proportion of patients with improvement | Lower proportion of patients with improvement | p = 0.004 |

| Bloating (Day 14 & 28) | Higher proportion of patients with improvement | Lower proportion of patients with improvement | p = 0.03 |

| Healing of Esophagitis | Equally effective | Equally effective | p = 1 |

| Healing of Gastric Erosions | Equally effective | Equally effective | p = 0.27 |

Results from a comparative clinical trial.[9][10]

Logical Workflow of this compound Development

The development of this compound followed a logical progression from the characterization of the racemate to the clinical evaluation of the single enantiomer.

Caption: Logical workflow for the development of this compound.

Conclusion

The development of this compound, and more notably its counterpart S-pantoprazole, exemplifies the principle of "chiral switching" in drug development, where a successful racemic drug is re-developed as a single enantiomer. The driving force behind this was the recognition of stereoselective pharmacokinetics, which could lead to variable clinical outcomes. By isolating the enantiomer with a more predictable metabolic profile, a therapeutic agent with potentially improved consistency and efficacy was developed. This in-depth guide has provided a technical overview of the key milestones, experimental methodologies, and quantitative data that underpinned the scientific journey of this compound's development, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. Stereoselective Pharmacokinetics of Stable Isotope (+/−)-[13C]-Pantoprazole: Implications for a Rapid Screening Phenotype Test of CYP2C19 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP2C19 polymorphism affects single-dose pharmacokinetics of oral pantoprazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Is the required therapeutic effect always achieved by racemic switch of proton-pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative clinical trial of S-pantoprazole versus racemic pantoprazole in the treatment of gastro-esophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(R)-(+)-Pantoprazole: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (R)-(+)-Pantoprazole, a proton pump inhibitor (PPI) used in the management of acid-related gastrointestinal disorders. The document elucidates the mechanism of action, chemical properties, synthesis, and pharmacokinetics of this compound, with a particular focus on its stereoselective characteristics. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a summary of quantitative data in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's pharmacology and development.

Introduction

Pantoprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump). It is a chiral molecule and is clinically available as a racemic mixture of its two enantiomers, this compound and (S)-(-)-Pantoprazole. Emerging research indicates that the individual enantiomers possess distinct pharmacokinetic and pharmacodynamic profiles, making the study of the single (R)-(+)-enantiomer a subject of significant interest in drug development. This guide focuses on the core scientific and technical aspects of this compound as a proton pump inhibitor.

Chemical Properties and Synthesis

This compound is chemically known as (R)-5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.

| Property | Value |

| IUPAC Name | 6-(difluoromethoxy)-2-[(R)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole |

| Molecular Formula | C₁₆H₁₅F₂N₃O₄S |

| Molecular Weight | 383.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Freely soluble in water, very slightly soluble in phosphate buffer at pH 7.4, and practically insoluble in n-hexane[1] |

| Stability | pH-dependent; degradation increases with decreasing pH[1] |

Synthesis of this compound:

The synthesis of pantoprazole generally involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate. This intermediate is then oxidized to the sulfoxide, pantoprazole[2]. The enantioselective synthesis of this compound is a critical step to isolate the desired enantiomer and is typically achieved through chiral sulfoxidation.

Experimental Protocol: Enantioselective Synthesis of this compound

This protocol outlines a general method for the asymmetric oxidation of the thioether precursor to yield this compound.

Materials:

-

5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (thioether precursor)

-

Chiral titanium complex (e.g., prepared from Ti(O-i-Pr)₄ and a chiral ligand like (+)-diethyl L-tartrate)

-

Cumene hydroperoxide (CHP) or another suitable oxidizing agent

-

Organic solvent (e.g., dichloromethane, toluene)

-

Base (e.g., N,N-diisopropylethylamine)

Procedure:

-

Catalyst Preparation: Prepare the chiral titanium catalyst in situ by reacting titanium(IV) isopropoxide with a stoichiometric amount of the chiral ligand in an inert, dry organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Thioether Addition: Add the thioether precursor to the catalyst solution and stir for a specified period to ensure complex formation.

-

Oxidation: Cool the reaction mixture to a controlled temperature (e.g., -20°C to 0°C) to enhance enantioselectivity. Add the oxidizing agent (e.g., cumene hydroperoxide) dropwise to the reaction mixture while maintaining the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium sulfite solution).

-

Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain enantiomerically enriched this compound.

-

Enantiomeric Purity Determination: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.

Mechanism of Action

This compound is a prodrug that requires activation in an acidic environment. It selectively accumulates in the acidic canaliculi of gastric parietal cells.

Signaling Pathway of Gastric Acid Secretion

Gastric acid secretion by parietal cells is a complex process regulated by multiple signaling pathways involving histamine, acetylcholine, and gastrin. These signaling molecules bind to their respective receptors on the basolateral membrane of the parietal cell, leading to the activation of intracellular second messengers like cyclic AMP (cAMP) and Ca²⁺. This cascade of events ultimately results in the translocation and activation of the H+/K+ ATPase (proton pump) to the apical membrane, which then secretes H+ ions into the gastric lumen.

Inhibition of H+/K+ ATPase

References

- 1. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Comparative clinical trial of S-pantoprazole versus racemic pantoprazole in the treatment of gastro-esophageal reflux disease. | Semantic Scholar [semanticscholar.org]

- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 6. Is the required therapeutic effect always achieved by racemic switch of proton-pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Purity of (R)-(+)-Pantoprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies related to the chiral purity of (R)-(+)-Pantoprazole. Pantoprazole, a proton pump inhibitor, is a chiral molecule due to a stereogenic center at the sulfur atom of the sulfoxide group. It exists as two enantiomers: this compound and (S)-(-)-Pantoprazole. While initially marketed as a racemate, the development of single-enantiomer formulations has become increasingly important due to stereoselective pharmacokinetics and pharmacodynamics. This guide delves into the analytical techniques for determining chiral purity, the pharmacokinetic differences between the enantiomers, and the metabolic pathways that underpin these differences.

Pharmacokinetic and Pharmacodynamic Differences

The two enantiomers of pantoprazole exhibit different pharmacokinetic profiles, primarily due to stereoselective metabolism by cytochrome P450 enzymes.[1][2] This leads to variations in plasma concentrations and overall drug exposure.

In a study involving extensive and poor metabolizers of S-mephenytoin, it was observed that in extensive metabolizers, the serum concentrations of (-)-pantoprazole were slightly higher than those of (+)-pantoprazole.[3] However, in poor metabolizers, significant differences were noted, with the metabolism of (+)-pantoprazole being more significantly impaired than that of (-)-pantoprazole.[3] This results in a stereoselective disposition of pantoprazole in these individuals.[3]

Animal studies have suggested that S-pantoprazole is more potent and effective than the racemate in inhibiting gastric lesions.[4] In clinical settings, 20 mg of S-pantoprazole has been shown to be more effective than 40 mg of racemic pantoprazole in improving symptoms of gastroesophageal reflux disease (GERD), such as heartburn, acid regurgitation, and bloating.[4]

Table 1: Comparative Pharmacokinetic Parameters of Pantoprazole Enantiomers in Different Metabolizer Types

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |

| (+)/(-) AUC Ratio | 0.58 - 0.89 | 2.65 - 3.45 | [3] |

| (+)/(-) Half-life Ratio | 0.62 - 0.88 | 2.67 - 3.77 | [3] |

| Mean (+)/(-) Cmax Ratio | 0.94 | 1.31 | [5] |

| Mean (+)/(-) AUC (0-inf) Ratio | 0.82 | 3.59 | [5] |

| Mean (+)/(-) Elimination Half-life Ratio | 0.90 | 3.55 | [5] |

AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration.

Metabolic Pathways

The stereoselective metabolism of pantoprazole is primarily governed by the cytochrome P450 (CYP) enzyme system in the liver. The main metabolic pathway is demethylation by CYP2C19, followed by sulfation.[6] Another pathway involves oxidation by CYP3A4 to form pantoprazole sulfone.[6]

The enantioselective pharmacokinetics are attributed to differences in how each enantiomer is metabolized through these pathways.[1][2] Studies in rats have shown that the intrinsic clearance for the formation of the 5'-O-demethyl metabolite is significantly lower for S-pantoprazole compared to R-pantoprazole.[1] Conversely, the intrinsic clearance for the formation of sulfone and 6-hydroxy metabolites is higher for S-pantoprazole.[1] The metabolism of (+)-pantoprazole is more significantly impaired in poor metabolizers of CYP2C19, indicating a greater reliance on this pathway for its clearance.[5]

dot

Caption: Metabolic pathways of pantoprazole enantiomers.

Experimental Protocols for Chiral Purity Analysis

The determination of the chiral purity of this compound is crucial for quality control and regulatory compliance. Several analytical techniques have been developed for the enantioselective separation of pantoprazole, with High-Performance Liquid Chromatography (HPLC) being the most common. Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also effective methods.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for separating pantoprazole enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation.

Table 2: HPLC Methods for Chiral Separation of Pantoprazole

| Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

| Chiralcel OJ-R (Reversed-phase) | Acetonitrile / 50 mM Sodium Perchlorate (25:75 v/v) | 0.5 mL/min | UV at 290 nm | [7] |

| Chiralpak IE | 10 mM Ammonium Acetate (0.1% Acetic Acid) / Acetonitrile (28:72 v/v) | - | LC-MS/MS | [8][9] |

| Kromasil CHI-TBB (Normal-phase) | Hexane / Isopropanol / Acetic Acid (95:5:0.1 v/v/v) | 2.0 mL/min | - | [10][11] |

| Spherigel C18 (with Chiral Additive) | Acetonitrile / 10 mM Phosphate Buffer (pH 2.5) with 10 mM SBE-β-CD (15:85 v/v) | 0.9 mL/min | UV at 290 nm | [12] |

| Cellulose 3,5-dimethyl phenyl carbamate (OD-RH) | Water / Acetonitrile | 0.6 - 1.0 mL/min | UV at 292 nm | [13] |

| Chirobiotic TAG | Methanol / 20 mM Ammonium Acetate (60:40 v/v) | 0.6 mL/min | - | [14] |

dot

Caption: Workflow for chiral HPLC analysis of pantoprazole.

Supercritical Fluid Chromatography (SFC)

SFC is an alternative to HPLC that offers advantages such as faster analysis times and reduced organic solvent consumption.[15] It has been successfully applied to the semipreparative chiral separation of pantoprazole.[16] In one study, SFC provided better resolution and significantly shorter analysis times compared to HPLC for a series of proton pump inhibitors, including pantoprazole, on a Chiralpak AD-H column.[17]

Table 3: SFC Method for Semipreparative Chiral Separation of Pantoprazole

| Parameter | Value | Reference |

| Production Rate (R-enantiomer) | 0.122 mg/min (for >99.9% purity) | [16] |

| Production Rate (S-enantiomer) | 0.062 mg/min (for >99.9% purity) | [16] |

Capillary Electrophoresis (CE)

CE is another powerful technique for the chiral separation of pantoprazole. It utilizes a chiral selector in the background electrolyte to achieve enantiomeric resolution. Bovine serum albumin (BSA) and various cyclodextrins have been used as effective chiral selectors.[18][19]

Table 4: CE Methods for Chiral Separation of Pantoprazole

| Chiral Selector | Buffer System | pH | Reference |

| Bovine Serum Albumin (BSA) | - | 7.4 (optimum) | [18] |

| Sulfobutyl ether-β-CD | Phosphate buffer | 7.0 | [19][20] |

Conclusion

The chiral purity of this compound is a critical attribute that influences its clinical efficacy and safety. The stereoselective pharmacokinetics, driven by differential metabolism through CYP2C19 and CYP3A4, underscore the importance of administering the single enantiomer. A range of robust analytical methods, particularly chiral HPLC, are available for the accurate determination of enantiomeric purity. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working with this important proton pump inhibitor. The continued development and application of these analytical techniques are essential for ensuring the quality and consistency of this compound formulations.

References

- 1. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Differential stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor in extensive and poor metabolizers of pantoprazole--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative clinical trial of S-pantoprazole versus racemic pantoprazole in the treatment of gastro-esophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection. | Semantic Scholar [semanticscholar.org]

- 10. [Direct enantiomeric separation of pantoprazole sodium by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of the enantiomeric impurity in S-(-)pantoprazole using high performance liquid chromatography with sulfobutylether-beta-cyclodextrin as chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102141547A - High performance liquid chromatography (HPLC) method for analyzing and separating optical isomer of pantoprazole sodium - Google Patents [patents.google.com]

- 14. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 15. sphinxsai.com [sphinxsai.com]

- 16. Semipreparative chiral supercritical fluid chromatography in the fractionation of lansoprazole and two related antiulcer drugs enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fagg.be [fagg.be]

- 18. Chiral resolution of pantoprazole sodium and related sulfoxides by complex formation with bovine serum albumin in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoselective Metabolism of (R)-(+)-Pantoprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole, a proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Administered as a racemic mixture of its two enantiomers, (R)-(+)-pantoprazole and (S)-(-)-pantoprazole, its therapeutic efficacy and pharmacokinetic profile are significantly influenced by stereoselective metabolism. This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic processes, and analytical methodologies pertinent to the stereoselective disposition of this compound. A critical aspect of its metabolism is the polymorphic nature of the primary metabolizing enzyme, cytochrome P450 2C19 (CYP2C19), which leads to considerable inter-individual variability in drug exposure and response.

Core Concepts of Pantoprazole Metabolism

Pantoprazole is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system, with subsequent conjugation reactions. The main metabolic pathways are demethylation, primarily mediated by CYP2C19, and oxidation to the sulfone metabolite, catalyzed by CYP3A4.[1][2][3] These initial metabolic steps are followed by sulfation.[1][2] The metabolites of pantoprazole are considered to have no significant pharmacological activity.[1][4]

The stereoselectivity of pantoprazole's metabolism is most pronounced in the context of CYP2C19 activity. Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, most notably extensive metabolizers (EMs) and poor metabolizers (PMs).[5][6][7] This genetic polymorphism is a major determinant of the pharmacokinetic variability observed with pantoprazole enantiomers.[5][6][7]

Metabolic Pathways of Pantoprazole

The metabolic fate of this compound and (S)-(-)-pantoprazole is depicted in the following pathway diagram. The key enzymatic transformations include demethylation at the pyridine ring by CYP2C19 and oxidation of the sulfoxide to a sulfone by CYP3A4.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacokinetic Differences between Pantoprazole Enantiomers in Rats (2005) | Zhi-yong Xie | 36 Citations [scispace.com]

- 3. ClinPGx [clinpgx.org]

- 4. Enantiomeric determination of pantoprazole in human plasma by multidimensional high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor in extensive and poor metabolizers of pantoprazole--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-Pantoprazole: An In-Depth Technical Guide to its Solubility and Stability Profiling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (R)-(+)-Pantoprazole. Due to a notable lack of publicly available data specific to the R-enantiomer, this guide primarily details the characteristics of racemic pantoprazole and its common pharmaceutical form, pantoprazole sodium sesquihydrate. This information serves as a critical resource for researchers and professionals in drug development, offering foundational data, detailed experimental methodologies, and an understanding of the molecule's degradation pathways. The guide also highlights the potential for stereoselective differences in physicochemical properties, underscoring the importance of specific investigation for the single enantiomer.

Introduction to this compound

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells. It is a substituted benzimidazole and a chiral sulfoxide, existing as a racemic mixture of two enantiomers: this compound and (S)-(-)-Pantoprazole. While the racemic mixture is widely used, there is growing interest in the development of single-enantiomer drugs, as they can offer improved pharmacokinetic profiles and therapeutic advantages.[1] Understanding the specific solubility and stability of the (R)-(+)-enantiomer is therefore crucial for the development of stereochemically pure drug products.

Solubility Profile

Table 1: Solubility of Racemic Pantoprazole Sodium Sesquihydrate in Various Solvents

| Solvent | Solubility (mg/mL) | Classification | Reference |

| Water | 18.781 ± 0.436 | Very Soluble | [2][3] |

| Methanol | 12.377 ± 0.909 | Very Soluble | [2][3] |

| Ethanol | 7.864 ± 0.436 | Freely Soluble | [2][3] |

| Acetone | 4.604 ± 0.667 | Soluble | [2][3] |

| Chloroform | 3.095 ± 0.454 | Soluble | [2][3] |

| Phosphate Buffer pH 6.8 | 0.490 ± 0.006 | Sparingly Soluble | [2][3] |

| Simulated Gastric Fluid (SGF) | 1.483 ± 0.066 | Slightly Soluble | [2][3] |

Note: Solubility classifications are based on USP definitions. It is important to note that the magnesium salt of (S)-(-)-pantoprazole has been reported to have different solubility characteristics compared to the racemic pantoprazole magnesium dihydrate, suggesting that the solubility of this compound may also differ from the racemate.

Stability Profile

The stability of pantoprazole is highly dependent on pH, temperature, and light exposure. As a benzimidazole derivative, it is inherently unstable in acidic conditions.[4] Forced degradation studies on racemic pantoprazole have identified its susceptibility to acid hydrolysis, oxidation, and photolysis.[5][6]

Table 2: Stability of Racemic Pantoprazole Under Various Stress Conditions

| Condition | Observation | Reference |

| Acidic (0.1 M HCl) | Rapid degradation, often with a color change to yellow.[4] | [2][4] |

| Alkaline (0.1 M NaOH) | Relatively stable.[5][6] | [5][6] |

| Oxidative (e.g., H₂O₂) | Degradation occurs, with the formation of sulfone and N-oxide impurities.[5][7] | [5][7] |

| Thermal (Dry Heat) | Generally stable.[5][6] | [5][6] |

| Photolytic (UV Light) | Degradation observed in both solid and solution states.[7] | [7] |

In aqueous solutions, the rate of degradation of pantoprazole increases with decreasing pH.[8] While specific stability data for the (R)-(+)-enantiomer is not available, studies on rats have shown that after administration of (+)-pantoprazole, significant chiral inversion to (-)-pantoprazole occurs, suggesting potential stereoselective stability in vivo.

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[9][10]

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed flask. The presence of undissolved solid is essential.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).[11]

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions made during the analysis.

Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products over time.[5][6]

Protocol:

-

Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[12]

-

Chromatographic System:

-

Column: A C18 column is commonly used for pantoprazole analysis.

-

Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often employed to achieve good separation of the parent drug and its degradation products.

-

Detector: UV detection at a wavelength of approximately 290 nm is suitable for pantoprazole.[3]

-

-

Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[13]

-

Stability Study:

-

Store samples of this compound under defined storage conditions (e.g., specific temperature and humidity).

-

At predetermined time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

Quantify the amount of this compound remaining and identify and quantify any degradation products.

-

Mechanism of Action and Degradation Pathway

The therapeutic effect of pantoprazole is initiated by its accumulation in the acidic canaliculi of parietal cells. In this acidic environment, it undergoes a conversion to its active form, a cyclic sulfenamide.[4] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the proton pump and a reduction in gastric acid secretion.[4]

The degradation of pantoprazole under acidic conditions follows a pathway that is initiated by protonation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ijpba.in [ijpba.in]

- 4. benchchem.com [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. akjournals.com [akjournals.com]

- 8. Pantoprazole Sodium | 138786-67-1 [chemicalbook.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. quora.com [quora.com]

- 12. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

Methodological & Application

Application Note: Chiral Separation of Pantoprazole Enantiomers by High-Performance Liquid Chromatography

Abstract

This application note details validated High-Performance Liquid Chromatography (HPLC) methods for the effective enantiomeric separation of (R)-(+)-Pantoprazole and (S)-(-)-Pantoprazole. Pantoprazole, a widely used proton pump inhibitor, is a chiral molecule, and the analysis of its enantiomeric purity is crucial for pharmaceutical development and quality control. This document provides comprehensive protocols for both normal-phase and reversed-phase chiral HPLC, summarizing key chromatographic parameters and performance data. The presented methods are suitable for researchers, scientists, and drug development professionals requiring robust and reliable enantioselective analysis of Pantoprazole.

Introduction

Pantoprazole is a substituted benzimidazole that effectively reduces gastric acid secretion by inhibiting the H+/K+-ATPase proton pump in gastric parietal cells. It contains a chiral sulfoxide center, existing as two enantiomers: this compound and (S)-(-)-Pantoprazole. Although initially marketed as a racemate, the development of the single enantiomer drug, (S)-Pantoprazole (Esomeprazole), highlighted the stereoselective pharmacokinetics and metabolism of these compounds. Consequently, accurate and precise analytical methods for the separation and quantification of Pantoprazole enantiomers are essential. This note describes several HPLC methods employing different chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers.

Experimental Protocols

Method 1: Reversed-Phase HPLC with a Cellulose-Based Chiral Stationary Phase

This method is adapted for the direct determination of Pantoprazole enantiomers in various matrices, including human serum.

Instrumentation and Consumables:

-

HPLC system with a UV detector

-

Chiral Stationary Phase: Chiralcel OJ-R (150 mm × 4.6 mm i.d., 5-μm particle size)[1]

-

Guard Column: LiChroCART 4-4 LiChrospher 100 RP-18 (5 µm)

-

Data acquisition and processing software

Reagents and Solutions:

-

Acetonitrile (HPLC grade)

-

Sodium Perchlorate (NaClO₄)

-

Milli-Q or HPLC grade water

-

Mobile Phase: A mixture of acetonitrile and 50 mM sodium perchlorate solution (e.g., 25:75 v/v)[1]

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 50 mM Sodium Perchlorate (25:75 v/v)[1]

-

Flow Rate: 0.5 mL/min[1]

-

Column Temperature: Ambient

-

Detection Wavelength: 290 nm[1]

-

Injection Volume: 5 µL[2]

Sample Preparation:

-